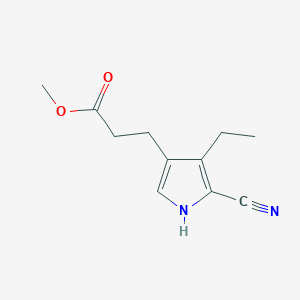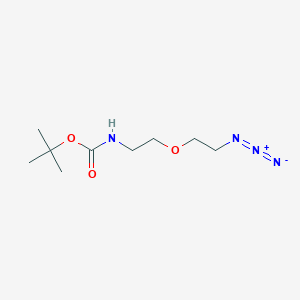
5'-O-(4,4'-Dimethoxytrityl)-N4-isobutyryl-5-methyl-2'-deoxycytidine
Overview
Description
5’-O-(4,4’-Dimethoxytrityl)-N4-isobutyryl-5-methyl-2’-deoxycytidine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a 4,4’-dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, an isobutyryl group at the N4 position, and a methyl group at the 5 position of the cytidine base. These modifications enhance the stability and facilitate the synthesis of oligonucleotides, which are essential for various applications in molecular biology and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N4-isobutyryl-5-methyl-2’-deoxycytidine typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 5-methyl-2’-deoxycytidine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.
Protection of the N4 Position: The N4 position is protected by reacting the intermediate with isobutyric anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the protection reactions under controlled conditions.
Purification: The product is purified using techniques such as column chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Detritylation: The removal of the 4,4’-dimethoxytrityl group is a common reaction, typically achieved using acidic conditions such as dichloroacetic acid.
Substitution Reactions: The isobutyryl group can be removed or substituted under basic conditions.
Common Reagents and Conditions
Acidic Conditions: Dichloroacetic acid for detritylation.
Basic Conditions: Triethylamine for substitution reactions.
Major Products
Detritylation: Produces 5-methyl-2’-deoxycytidine with a free 5’-hydroxyl group.
Substitution: Produces derivatives with different protecting groups or free amine at the N4 position.
Scientific Research Applications
5’-O-(4,4’-Dimethoxytrityl)-N4-isobutyryl-5-methyl-2’-deoxycytidine is widely used in:
Oligonucleotide Synthesis: As a building block for the synthesis of DNA and RNA oligonucleotides.
Antiviral and Anticancer Research: Used in the development of therapeutic nucleotides.
Molecular Biology: Employed in various molecular biology techniques, including PCR and sequencing.
Mechanism of Action
The compound acts primarily as a protected nucleoside, facilitating the synthesis of oligonucleotides by preventing unwanted side reactions. The 4,4’-dimethoxytrityl group protects the 5’-hydroxyl group, while the isobutyryl group protects the N4 position, allowing for selective deprotection and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine: Similar in structure but lacks the methyl group at the 5 position.
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine: Similar but with a thymine base instead of cytidine.
Uniqueness
5’-O-(4,4’-Dimethoxytrityl)-N4-isobutyryl-5-methyl-2’-deoxycytidine is unique due to its specific protecting groups and the presence of a methyl group at the 5 position, which enhances its stability and utility in oligonucleotide synthesis .
Properties
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39N3O7/c1-22(2)33(40)36-32-23(3)20-38(34(41)37-32)31-19-29(39)30(45-31)21-44-35(24-9-7-6-8-10-24,25-11-15-27(42-4)16-12-25)26-13-17-28(43-5)18-14-26/h6-18,20,22,29-31,39H,19,21H2,1-5H3,(H,36,37,40,41)/t29-,30+,31+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHCYLYMTISUFE-OJDZSJEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C(C)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C(C)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601119371 | |
| Record name | Cytidine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methyl-N-(2-methyl-1-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601119371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176755-84-3 | |
| Record name | Cytidine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methyl-N-(2-methyl-1-oxopropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176755-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methyl-N-(2-methyl-1-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601119371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrido[2,3-b]indole, 2-methyl-](/img/structure/B3348465.png)









![5H-imidazo[4,5-c]pyridazin-4-amine](/img/structure/B3348529.png)


